2-(2,4-Dimethoxyphenyl)pyridine
CAS No.: 98061-24-6
Cat. No.: VC8011906
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98061-24-6 |
|---|---|
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 2-(2,4-dimethoxyphenyl)pyridine |
| Standard InChI | InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 |
| Standard InChI Key | SUCRXPISVHPSRD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=CC=CC=N2)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=CC=N2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a 2,4-dimethoxyphenyl group at the 2-position. The methoxy (-OCH) substituents at the 2- and 4-positions of the phenyl ring contribute to its electron-rich nature, influencing its reactivity and intermolecular interactions. The SMILES notation for the compound is COC1=CC(=C(C=C1)OC)C2=CC=CC=N2, and its InChIKey is JTFFVIBKHIYKCR-UHFFFAOYSA-N .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| CAS Registry Number | 98061-24-6 |
| SMILES | COC1=CC(=C(C=C1)OC)C2=CC=CC=N2 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Synthesis and Characterization
Synthetic Pathways
The most reliable method for synthesizing 2-(2,4-dimethoxyphenyl)pyridine involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This approach utilizes a bromopyridine derivative and 2,4-dimethoxyphenylboronic acid under controlled conditions .
Detailed Procedure
In a representative protocol :
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Reactants: 2-Bromopyridine (1.0 equiv), 2,4-dimethoxyphenylboronic acid (1.2 equiv).
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Catalyst System: PdCl(dppf) (2 mol%), sodium carbonate (3.0 equiv).
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Solvent: Toluene-ethanol (4:1 v/v).
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Conditions: Stirring at 120°C for 12–18 hours under inert atmosphere.
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Workup: Filtration through Celite, solvent evaporation, and purification via silica gel chromatography (hexane:ethyl acetate = 9:1).
The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyridine, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes coupling efficiency |
| Catalyst Loading | 2 mol% PdCl(dppf) | Balances cost and activity |
| Solvent Ratio | Toluene:EtOH (4:1) | Enhances solubility of reactants |
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation:
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